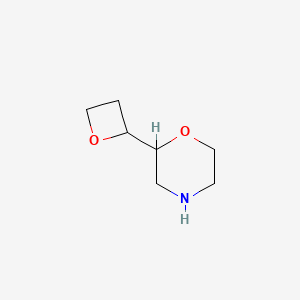

2-(Oxetan-2-yl)morpholine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(oxetan-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-9-6(1)7-5-8-2-4-10-7/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSYJUXDEMVBLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C2CNCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856272 | |

| Record name | 2-(Oxetan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166756-08-7 | |

| Record name | 2-(Oxetan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxetan 2 Yl Morpholine and Its Derivatives

Strategies for Oxetane (B1205548) Ring Formation

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and versatile method for forming the oxetane ring. These approaches typically involve the formation of a carbon-oxygen bond to close the four-membered ring from a suitably functionalized acyclic precursor.

The Williamson ether synthesis, a classical method for forming ethers, can be adapted for intramolecular reactions to yield cyclic ethers, including oxetanes. wikipedia.orgbyjus.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the same molecule, forming the C-O bond of the ether. wikipedia.orgmasterorganicchemistry.com For the synthesis of oxetane derivatives, this translates to the cyclization of a 1,3-halohydrin or a related substrate with a good leaving group at the 3-position relative to the hydroxyl group. acs.orgnih.gov

The success of the intramolecular Williamson ether synthesis for oxetane formation is highly dependent on the reaction conditions and the nature of the substrate. acs.org The use of a strong base is necessary to deprotonate the alcohol, and the choice of solvent can significantly influence the reaction rate and yield. francis-press.com Common bases include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). acs.orgnih.gov Solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are often employed. byjus.comfrancis-press.com

| Reactant Type | Base | Solvent | Yield (%) | Reference |

| 1,3-halohydrin | NaH | DMF | 73 | nih.gov |

| 1,3-diol (via in situ iodination) | Base | Not specified | 82 | acs.org |

| β-halo ketone (after reduction) | KOH | Not specified | Not specified | acs.org |

An important consideration in this method is the potential for competing side reactions, such as elimination, especially with secondary or tertiary leaving groups. masterorganicchemistry.com Therefore, primary halides or sulfonates are the preferred alkylating agents for an efficient SN2 cyclization. wikipedia.orgmasterorganicchemistry.com

Lewis acids can play a crucial role in facilitating the ring closure to form oxetanes. They can activate the leaving group, making it more susceptible to nucleophilic attack by the hydroxyl group. For instance, Lewis acids like indium(III) triflate (In(OTf)₃) have been used to catalyze the synthesis of morpholine (B109124) derivatives, a reaction that could be adapted for the formation of the oxetane ring in a related system. nih.gov

In some cases, Brønsted acids can also catalyze the intramolecular ring opening of a pre-existing ring, such as an epoxide, to form an intermediate that then cyclizes to the oxetane. nih.gov More recently, the use of frustrated Lewis pairs (FLPs) has emerged as a metal-free method for activating oxetanes, suggesting their potential role in catalyzing their formation as well. acs.org

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules like 2-(oxetan-2-yl)morpholine. A domino reaction for the synthesis of a related morpholine derivative involved aza-Michael addition followed by intermolecular substitution and cyclization. researchgate.net Such a strategy could be envisioned for the synthesis of the target molecule, where the oxetane ring is assembled in a sequential, one-pot process. These reactions can be highly stereoselective and provide access to complex heterocyclic systems from simple starting materials.

Photochemical Cycloaddition Reactions (e.g., Paternò–Büchi Methodology)

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane. beilstein-journals.orgbeilstein-journals.orgmdpi.com This reaction proceeds via the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-biradical intermediate. Subsequent intersystem crossing and ring closure afford the oxetane. acs.orgbeilstein-journals.org

The regioselectivity of the Paternò–Büchi reaction is a key consideration and is influenced by the stability of the intermediate biradical. beilstein-journals.org The reaction is often most efficient with electron-rich alkenes. mdpi.com While a direct Paternò–Büchi reaction to form 2-(oxetan-2-yl)morpholine has not been explicitly detailed in the provided context, the methodology is a well-established route to a wide variety of substituted oxetanes. beilstein-journals.orglancs.ac.uk For instance, the reaction of a morpholine-containing alkene with a suitable carbonyl compound could potentially yield the desired scaffold.

| Carbonyl Compound | Alkene | Conditions | Reference |

| Benzophenone | Amylene | Photochemical | mdpi.com |

| Acetone | Maleic anhydride | Photochemical | lancs.ac.uk |

| Cyclic ketones | Maleic anhydride | Photochemical | lancs.ac.uk |

Carbon-Carbon Bond Forming Cyclizations

While less common than C-O bond formation, the formation of a C-C bond to construct the oxetane ring is an alternative and powerful strategy. core.ac.ukresearchgate.net This approach often involves the cyclization of a suitably functionalized ether. beilstein-journals.org For example, 2-(arylsulfonyl)oxetanes have been synthesized through an efficient C-C bond-forming cyclization. researchgate.netmagtech.com.cn This method allows for the incorporation of a diverse range of functional groups.

A recent development in this area is the rhodium-catalyzed O-H insertion and C-C bond-forming cyclization, which provides access to a wide variety of substituted oxetanes, including those with functional groups amenable to further derivatization. nih.gov This strategy highlights the potential for developing novel C-C bond-forming reactions for the synthesis of complex oxetane derivatives.

Strategies for Morpholine Ring Incorporation

The construction of the morpholine ring is a key step in the synthesis of 2-(oxetan-2-yl)morpholine. Common strategies involve the cyclization of acyclic precursors or the use of nucleophilic substitution reactions.

Cyclization of 1,2-Amino Alcohols and Related Precursors

A prevalent method for synthesizing morpholines is the cyclization of 1,2-amino alcohols. chemrxiv.orgnih.govresearchgate.net This approach is conceptually straightforward and leverages the wide availability of chiral amino alcohols. nih.gov A common pathway involves the reaction of a 1,2-amino alcohol with an appropriate C2-electrophile, such as chloroacetyl chloride or ethyl chloroacetate (B1199739), followed by intramolecular cyclization. nih.govresearchgate.net For instance, treatment of amino alcohols with sodium hydride and ethyl chloroacetate can yield morpholinone analogs, which can then be reduced to the corresponding morpholines using reagents like lithium aluminum hydride. nih.gov

Recent advancements have focused on developing more efficient and milder cyclization conditions. One notable method utilizes ethylene (B1197577) sulfate (B86663) as an inexpensive reagent for the monoalkylation of 1,2-amino alcohols, which subsequently cyclize to form morpholines in high yields. chemrxiv.org This two-step, redox-neutral protocol is scalable and accommodates a variety of substituents on the amino alcohol, including primary amines. chemrxiv.org

Another approach involves the use of diphenylvinylsulfonium triflate, which reacts with 1,2-amino alcohols to afford morpholines. researchgate.net The reaction proceeds through the formation of a zwitterionic intermediate that cyclizes to form the desired product. researchgate.net Additionally, intramolecular Mitsunobu reactions and cesium carbonate-mediated cyclizations of amino diols have been demonstrated for the synthesis of morpholine derivatives. researchgate.net

The table below summarizes various cyclization strategies for morpholine synthesis from 1,2-amino alcohols.

| Reagents and Conditions | Precursor Type | Key Transformation | Reference |

| 1. Chloroacetyl chloride, NaH; 2. LiAlH4 | 1,2-Amino alcohol | Formation of morpholinone followed by reduction | nih.gov |

| Ethylene sulfate, tBuOK | 1,2-Amino alcohol | Monoalkylation followed by cyclization | chemrxiv.org |

| Diphenylvinylsulfonium triflate | 1,2-Amino alcohol | Annulation via zwitterionic intermediate | researchgate.net |

| Intramolecular Mitsunobu reaction | Amino diol | Cyclization | researchgate.net |

| Cs2CO3-mediated cyclization | Amino diol | Cyclization | researchgate.net |

Nucleophilic Substitution Reactions to Construct Morpholine Moiety

Nucleophilic substitution is another fundamental strategy for constructing the morpholine ring. nih.govacs.org This can involve the reaction of a dihaloethane derivative with an amino alcohol or the intramolecular cyclization of a precursor containing a leaving group.

A notable example involves the use of 2-tosyl-1,2-oxazetidine as an umpoled synthon for morpholine ring construction. nih.govacs.org The strained four-membered ring is activated by the electron-withdrawing tosyl group, making the oxygen atom susceptible to nucleophilic attack. nih.govacs.org Reaction with nucleophiles like α-formyl carboxylates initiates a cascade sequence involving ring-opening and subsequent spontaneous ring-closure to form morpholine hemiaminals. nih.govacs.org This method allows for the synthesis of substituted morpholines. nih.govacs.org

Furthermore, the morpholine moiety can be introduced via nucleophilic aromatic substitution, where morpholine itself acts as the nucleophile, displacing a leaving group on an aromatic or heteroaromatic ring. While not directly forming the morpholine ring, this method attaches a pre-formed morpholine to a scaffold.

Convergent and Divergent Synthesis of the 2-(Oxetan-2-yl)morpholine Scaffold

The synthesis of the complete 2-(oxetan-2-yl)morpholine scaffold can be achieved through both convergent and divergent strategies, which involve either combining pre-functionalized oxetane and morpholine precursors or building one ring onto the other.

Aza-Michael Addition to Oxetane-Ylidene Acetates with Morpholine

A powerful method for constructing the 2-(oxetan-2-yl)morpholine scaffold is the aza-Michael addition of morpholine to an α,β-unsaturated ester containing an oxetane ring. mdpi.comresearchgate.netktu.edu Specifically, methyl 2-(oxetan-3-ylidene)acetate can be synthesized from oxetan-3-one via a Horner-Wadsworth-Emmons reaction. mdpi.comktu.edu Subsequent aza-Michael addition of morpholine, often catalyzed by a base like DBU, yields the target 2-(oxetan-3-yl)morpholine (B3394404) derivative. mdpi.com This strategy is highly versatile and allows for the introduction of various substituents on both the oxetane and morpholine rings. mdpi.comresearchgate.netktu.edu

The reaction of methyl 2-(oxetan-3-ylidene)acetate with various amines has been explored, demonstrating the broad applicability of this method for creating a library of substituted oxetane-containing amino acid derivatives. mdpi.comresearchgate.netktu.edu

Amide Coupling and Derivatization from Oxetane-Containing Building Blocks

Divergent synthesis strategies often start with a functionalized oxetane building block. enamine.netacs.orgrsc.org For example, an oxetane-containing carboxylic acid can be coupled with morpholine to form an amide linkage. rsc.org Hydrolysis of an ester-functionalized oxetane, such as ethyl 2-(oxetan-2-yl)acetate, can provide the corresponding carboxylic acid, which can then be activated and reacted with morpholine. rsc.org

Oxetan-3-one is a versatile precursor for a variety of oxetane-containing building blocks. enamine.netacs.orgbeilstein-journals.org It can be used to generate 3-amino-oxetanes, which are then used in amide couplings, reductive aminations, and other transformations. acs.org These functionalized oxetanes serve as platforms for the attachment of the morpholine moiety or its precursors.

The table below highlights some key amide coupling and derivatization approaches.

| Oxetane Precursor | Reagents | Key Transformation | Product Type | Reference |

| Oxetane-2-carboxylic acid | Morpholine, coupling agents | Amide bond formation | 2-(Oxetan-2-carbonyl)morpholine | rsc.org |

| 3-Amino-oxetane | Carboxylic acid, coupling agents | Amide bond formation | N-(Oxetan-3-yl)amide | acs.org |

| Oxetan-3-one | Amine, reducing agent | Reductive amination | 3-Amino-oxetane derivative | acs.org |

Formation of Fused Oxetane-Morpholine Systems

The synthesis of fused oxetane-morpholine systems represents a more complex architectural challenge. These structures can be prepared through intramolecular cyclization reactions where both the oxetane and morpholine rings are formed in a concerted or sequential manner.

One reported approach involves the oxidative cyclization of o-cycloalkylaminoacetanilides, where the cycloamino substituent is a spirocyclic oxetane like 2-oxa-7-azaspiro[3.5]nonane. mdpi.com This method leads to the formation of a [1,2-a] ring-fused benzimidazole (B57391) with a spiro-oxetane moiety. mdpi.com While not a simple 2-(oxetan-2-yl)morpholine, this demonstrates the feasibility of creating complex fused systems containing both heterocycles.

Stereoselective Synthesis of 2-(Oxetan-2-yl)morpholine and Chiral Analogs

The creation of specific stereoisomers of 2-(oxetan-2-yl)morpholine and its chiral analogs requires precise control over the synthetic route. Methodologies focus on establishing the desired stereochemistry at the C2 position of the morpholine ring and on the oxetane substituent, as well as controlling the relative stereochemistry between these two rings.

Enantioselective methods are crucial for accessing specific enantiomers of chiral molecules. In the context of synthesizing chiral 2-(oxetan-2-yl)morpholine, these strategies are applied to key precursor molecules to establish the desired stereocenters early in the synthetic sequence.

One established approach involves the enantioselective reduction of β-halo ketones. acs.org This method, followed by a Williamson ether cyclization, can produce enantioenriched 2-substituted oxetanes. acs.org For instance, the reduction of a suitable β-halo ketone precursor for the oxetane portion using a chiral reducing agent, such as one generated in situ from lithium borohydride (B1222165) and a chiral ligand, can yield an optically active halohydrin. acs.org This intermediate can then be cyclized to form the chiral oxetane ring.

Another powerful technique is the asymmetric alkylation of oxetan-3-one hydrazones. acs.org The SAMP/RAMP hydrazone method allows for the preparation of 2-substituted oxetan-3-ones in high enantiomeric excess. acs.org By treating the lithiated SAMP hydrazone of oxetan-3-one with an appropriate electrophile, a chiral center is established at the C2 position of the oxetane ring. acs.org This chiral ketone can then be further elaborated to introduce the morpholine moiety.

Furthermore, phase-transfer catalysis offers a means for the enantioselective alkylation of N-protected oxindoles, which can serve as precursors to more complex heterocyclic structures. nih.gov While not a direct synthesis of 2-(oxetan-2-yl)morpholine, the principles of using chiral phase-transfer catalysts, often derived from cinchona alkaloids, to control the stereochemistry of alkylation reactions are broadly applicable. nih.gov These catalysts create a chiral environment that directs the approach of the electrophile to the enolate, resulting in an enantiomerically enriched product. nih.gov

Table 1: Examples of Enantioselective Reactions for Precursor Synthesis

| Reaction Type | Precursor | Chiral Reagent/Catalyst | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Reduction | β-Halo Ketone | Lithium borohydride / Chiral Ligand 24 | 2-Aryl-substituted oxetane | 79–89% acs.org |

| Alkylation | Oxetan-3-one SAMP hydrazone | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | 2-Substituted oxetan-3-one | up to 84% acs.org |

| Alkylation | N-Protected Oxindole | Quinine-derived quaternary ammonium (B1175870) salt | 3,3'-Disubstituted-2-oxindole | up to 90% nih.gov |

When both the morpholine and oxetane rings contain stereocenters, controlling the diastereoselectivity of the cyclization step that forms the morpholine ring is paramount. The relative orientation of the substituents on the morpholine ring is influenced by the stereochemistry of the starting materials and the reaction conditions.

A common strategy for synthesizing morpholines is the cyclization of 1,2-amino alcohols. researchgate.netchemrxiv.org The stereochemistry of the amino alcohol precursor directly translates to the stereochemistry of the resulting morpholine. For the synthesis of 2-(oxetan-2-yl)morpholine, a chiral amino alcohol bearing the oxetane moiety would be required. The cyclization can be achieved through various methods, including reaction with a dielectrophile.

Electrophilic selenium-induced cyclization has been shown to be a highly diastereoselective method for preparing enantiopure morpholine derivatives. nih.gov This 6-exo cyclization proceeds with high yields and diastereoselection, where the stereochemical outcome can be influenced by reaction temperature and substrate structure. nih.gov

Another approach involves the diastereoselective synthesis of substituted morpholines from a tosyl-oxazetidine and α-formyl carboxylates. nih.gov The observed diastereoselectivity in these reactions is attributed to the avoidance of pseudo A(1,3) strain between the C-3 substituent and the N-tosyl group, as well as the anomeric effect of the oxygen atoms. nih.gov

The stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols also provides a pathway to control stereochemistry. acs.org By selectively manipulating the stereocenters of the diol, specific diastereomers of the oxetane can be prepared, which can then be incorporated into the morpholine structure. acs.org

Table 2: Methods for Diastereoselective Morpholine Synthesis

| Method | Starting Materials | Key Features |

|---|---|---|

| Selenium-induced Cyclization | Chiral 3-allyl-2-hydroxymethylperhydro-1,3-benzoxazine derivatives | High yields and diastereoselection in 6-exo cyclization. nih.gov |

| Base-catalyzed Cyclization | Tosyl-oxazetidine and α-formyl carboxylates | Diastereoselectivity driven by avoidance of steric strain and anomeric effects. nih.gov |

| From 1,3-Diols | syn- and anti-1,3-diols | Stereocontrolled synthesis of substituted oxetanes as precursors. acs.org |

Compound Index

| Compound Name |

| 2-(Oxetan-2-yl)morpholine |

| Oxetane |

| Morpholine |

| Oxetan-3-one |

| (S)-1-amino-2-(methoxymethyl)pyrrolidine |

| Lithium borohydride |

| Tosyl-oxazetidine |

| α-Formyl carboxylates |

| 3-allyl-2-hydroxymethylperhydro-1,3-benzoxazine |

| 1,3-diols |

| N-protected oxindoles |

| β-Halo ketones |

| Cinchona alkaloids |

| Lithium diisopropylamide |

| Potassium tert-butoxide |

| Epichlorohydrin |

| N-methylbenzylamine |

| N-ethylbenzylamine |

| Ethylene sulfate |

| Aziridines |

| Epoxides |

| 1,2-amino alcohols |

| 2-Tosyl-1,2-oxazetidine |

| 4-vinyl morpholine |

| 1-ethynyl oxazolo[3,4-a]indol-3-one |

| 3-oxetanol |

| 3-oxetanone |

| Methyl 2-(oxetan-3-ylidene)acetate |

| 1,2,4-triazole |

| 1H-indazole |

| Pyrrolidine |

| Piperidine |

| Piperazine |

| Diazo compounds |

| α-bromoenones |

| Vinyl sulfonium (B1226848) salts |

| Tropone |

| N-methyl-1-(oxiran-2-yl)methanamine |

| N-ethyl-1-(oxiran-2-yl)methanamine |

| 2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazole |

| 1-(3-(nitromethyl)oxetan-3-yl)-1H-tetrazole |

| 3-(Nitromethylene)oxetane |

| 1H-tetrazole |

| 1-(1-Methyl-2-phenylazetidin-3-yl)-2-(trityloxy)ethan-1-ol |

| 2-Arylazetidines |

| N-alkyl-benzylamines |

| 2-substituted-(oxiran-2-yl)methyl 4-toluenesulfonates |

| 3-((Hetera)Cyclobutyl)Azetidines |

| 2-(azetidin-3-yl)propane-1,3-diol |

| 2-(azetidin-3-yl)propane-1,3-dibromide |

| 2-Benzyloxetan-3-one |

| (S)-ethyl 2-amino-3-(1H-indol-3-yl)propanoate |

| 3-(2-methyloxetan-2-yl)pyridine |

| 4-ethyl-piperazine |

| MMS350 |

| B(C6F5)3 |

| Et3SiH |

| 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate |

| 2,3-dihydro-1H-isoindoline |

| 3,3-difluoropyrrolidine |

| (S)-tert-butyl (1-hydroxypropan-2-yl) carbamate |

| (S)-1-(allyloxy)-N-arylpropan-2-amine |

| 2-ureidophenyltriazines |

| 3,5-ethylene bridged morpholine |

| 2-Tosyl-1,2-Oxazetidine |

| 2-nosyl derivative of 1 |

| indanone carboxylates |

| 4-alkyl-1,4-dihydropyridines |

| propargylic alcohols |

| alkynyl oxetanes |

| γ-butyrolactone |

| 2-oxindoles |

| spirocyclic oxetanes |

| olefination |

| alkylideneoxetanes |

| arylboronic acids |

| alkenyl sulfonium ions |

| quinuclidine |

| propenyl sulfonium |

| benzylic alcohols |

| allylic alcohols |

| propargylic alcohols |

| azetidine |

| 1H-pyrazole |

| 1H-imidazole |

| 1H-indole |

| 1H-benzotriazole |

| α-haloacid chlorides |

| α-bromoenones |

| silicon amine protocol (SLAP) reagents |

| conjugated dienes |

| diazo compounds |

| morpholine-3-carboxylate |

| oxiranes |

| aziridines |

| oxetane amino acid derivatives |

| 2-(azetidin- or oxetan-3-ylidene)acetates |

| N-Boc-cycloaminyl)amines |

| brominated pyrazole–azetidine hybrid |

| boronic acids |

| α,β-unsaturated ketones |

| α,β-unsaturated malonate |

| enones |

| 2,3-unsaturated ester |

| 2-aryl-substituted oxetanes |

| β-lactones |

| α-aroyloxyaldehydes |

| N-heterocyclic carbene (NHC) catalyst |

| fluorinated oxetanes |

| 2-metalated oxetane |

| 3-(2-methyloxetan-2-yl)pyridine |

| 4-functionalized pyridines |

| diphenyl disulfide |

| 4-ethyl-piperazine |

| entospletinib |

| oxetanols |

| oxetane sulfides |

| oxetane ethers |

| oxetane sulfonamides |

| 2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazole |

| 1-(3-(nitromethyl)oxetan-3-yl)-1H-tetrazole |

| 3-(Nitromethylene)oxetane |

| 1H-tetrazole |

| MMS350 |

| nitroxide-functionalized silica (B1680970) nanoparticles |

| phenonium ion |

| oxonium |

| silyl ether |

| 2-arylazetidines |

| N-alkyl-benzylamines |

| 2-substituted-(oxiran-2-yl)methyl 4-toluenesulfonates |

| 3-((Hetera)Cyclobutyl)Azetidines |

| 2-(azetidin-3-yl)propane-1,3-diol |

| 2-(azetidin-3-yl)propane-1,3-dibromide |

| 1-(1-Methyl-2-phenylazetidin-3-yl)-2-(trityloxy)ethan-1-ol |

| N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine |

| N-Benzyl-N-ethyl-1-(oxiran-2-yl)methanamine |

| diisopropylamine |

| butyllithium |

| 2-Arylazetidines |

| trans-3-(hydroxymethyl)-2-arylazetidines |

| N-substituted benzylamines |

| epichlorohydrin |

| lithium diisopropylamide |

| potassium tert-butoxide |

| tropone |

| N-protected aziridines |

| tetrahydrocyclohepta[b] nih.govsnnu.edu.cnoxazine |

| morpholine-3-one |

| aza-oxyallyl cations |

| (S)-tert-butyl (1-hydroxypropan-2-yl) carbamate |

| Sodium hydride |

| allyl bromide |

| NH3 trifluoroacetate (B77799) salt |

| 2-ureidophenyltriazines |

| ethylene sulfate |

| tBuOK |

| piperazines |

| 2-(methoxymethyl)-N-[2,2-dibenzyl-oxetan-3-ylidine]-1-pyrrolidinamine |

| 2,4-Disubstitued Oxetan-3-one |

| (2S,3S,3′S)-Ethyl-2-benzyl-2′,3′,4′,9′-tetrahydrospiro[oxetane-3,1′-pyrido[3,4-b]indole]-3′-carboxylate |

| (2R,3R,3′S)-Ethyl-2-benzyl-2′,3′,4′,9′-tetrahydrospiro[oxetane-3,1′-pyrido[3,4-b]indole]-3′-carboxylate |

| 2-Benzyloxetan-3-one |

| (S)-ethyl 2-amino-3-(1H-indol-3-yl)propanoate |

| iodine |

| 2-substituted oxetan-3-ones |

| 2,2-disubstituted oxetan-3-one |

| 2,4-disubstituted oxetan-3-one |

| tetrahydro-β-carbolines |

| Pictet–Spengler cyclization |

The synthesis of morpholine and its derivatives is a focal point in medicinal chemistry due to their widespread presence in biologically active compounds and pharmaceuticals. researchgate.nete3s-conferences.org The construction of the morpholine ring is typically achieved through various synthetic routes, often commencing from readily available precursors like 1,2-amino alcohols, aziridines, or epoxides. researchgate.netresearchgate.net Key challenges in these syntheses include the introduction of diverse substituents, such as the oxetane moiety, and the precise control of stereochemistry. researchgate.net

Stereoselective Synthesis of 2-(Oxetan-2-yl)morpholine and Chiral Analogs

The creation of specific stereoisomers of 2-(oxetan-2-yl)morpholine and its chiral analogs necessitates meticulous control over the synthetic pathway. The primary goals of stereoselective synthesis are to establish the desired stereochemistry at the C2 position of the morpholine ring and on the oxetane substituent, as well as to control the relative stereochemical relationship between these two cyclic systems.

Enantioselective Reductions and Alkylations of Precursors

Enantioselective methodologies are fundamental for accessing single enantiomers of chiral molecules. In the synthesis of chiral 2-(oxetan-2-yl)morpholine, these strategies are employed on key precursor molecules to establish the desired stereocenters early in the synthetic sequence, which are then carried through to the final product.

A well-established method involves the enantioselective reduction of β-halo ketones . acs.org This approach, typically followed by a Williamson ether cyclization, is effective for producing enantioenriched 2-substituted oxetanes. acs.org For example, the reduction of a suitable β-halo ketone precursor for the oxetane ring using a chiral reducing agent, such as one formed in situ from lithium borohydride and a chiral ligand, can afford an optically active halohydrin which is then cyclized. acs.org

Another powerful technique is the asymmetric alkylation of oxetan-3-one hydrazones . acs.org The use of chiral auxiliaries, such as in the SAMP/RAMP hydrazone method, enables the preparation of 2-substituted oxetan-3-ones with high enantiomeric excess. acs.org By treating the lithiated SAMP hydrazone of oxetan-3-one with a suitable electrophile, a chiral center is installed at the C2 position of the oxetane ring. acs.org This chiral ketone can subsequently be converted into the target morpholine derivative.

Furthermore, phase-transfer catalysis provides a valuable tool for the enantioselective alkylation of various precursors, including N-protected oxindoles. nih.gov While not a direct synthesis of the target compound, the principles are broadly applicable. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, create a chiral environment that influences the trajectory of the electrophile towards an enolate, leading to an enantiomerically enriched product. nih.gov

Table 1: Examples of Enantioselective Reactions for Precursor Synthesis

| Reaction Type | Precursor Type | Chiral Reagent/Catalyst Example | Product Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Reduction | β-Halo Ketone | Lithium borohydride / Chiral Ligand | 2-Aryl-substituted oxetane | 79–89% acs.org |

| Alkylation | Oxetan-3-one Hydrazone | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | 2-Substituted oxetan-3-one | up to 84% acs.org |

Control of Diastereoselectivity in Cyclization Processes

When both the morpholine and the oxetane rings possess stereocenters, controlling the diastereoselectivity of the cyclization step that forms the morpholine ring is crucial. The relative orientation of the substituents on the newly formed morpholine ring is dictated by the stereochemistry of the acyclic precursor and the reaction conditions employed for cyclization.

A prevalent strategy for morpholine synthesis is the cyclization of 1,2-amino alcohols . researchgate.netchemrxiv.org The inherent stereochemistry of the amino alcohol precursor is directly transferred to the resulting morpholine product. To synthesize a specific diastereomer of 2-(oxetan-2-yl)morpholine, a chiral amino alcohol bearing the oxetane group with the desired stereochemistry is required as the starting material.

Electrophilic selenium-induced cyclization has proven to be a highly diastereoselective method for preparing enantiopure morpholine derivatives. nih.gov This 6-exo cyclization reaction proceeds in high yields and with excellent diastereoselection, where the stereochemical outcome can be fine-tuned by adjusting the reaction temperature and the structure of the substrate. nih.gov

Another approach involves the diastereoselective synthesis of substituted morpholines from precursors like tosyl-oxazetidine and α-formyl carboxylates. nih.gov The diastereoselectivity observed in these reactions is often governed by steric and electronic factors, such as the minimization of A(1,3) strain and the influence of the anomeric effect. nih.gov

The stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols also offers a pathway to control stereochemistry. acs.org By starting with a specific stereoisomer of a 1,3-diol, one can synthesize a specific diastereomer of the corresponding oxetane, which can then be elaborated into the final morpholine-containing target with a defined relative stereochemistry. acs.org

Table 2: Methods for Diastereoselective Morpholine Synthesis

| Method | Starting Materials Example | Key Features |

|---|---|---|

| Selenium-induced Cyclization | Chiral 3-allyl-2-hydroxymethylperhydro-1,3-benzoxazine derivatives | Provides high yields and excellent diastereoselection in a 6-exo cyclization process. nih.gov |

| Base-catalyzed Cyclization | Tosyl-oxazetidine and α-formyl carboxylates | Diastereoselectivity is controlled by minimizing steric strain and leveraging anomeric effects. nih.gov |

Chemical Reactivity and Transformation Studies of 2 Oxetan 2 Yl Morpholine

Oxetane (B1205548) Ring Reactivity

The reactivity of the oxetane ring in 2-(oxetan-2-yl)morpholine is a focal point of its chemical studies. The significant ring strain, comparable to that of epoxides, makes it a prime candidate for ring-opening reactions. researchgate.net This strain arises from distorted bond angles and lengths within the four-membered ring. exlibrisgroup.com

Nucleophilic Ring-Opening Reactions

The strained nature of the oxetane ring facilitates its opening by nucleophiles. acs.org These reactions are a cornerstone of oxetane chemistry, providing a pathway to functionalized acyclic compounds. researchgate.net The regioselectivity of the ring opening is often influenced by the substitution pattern on the oxetane ring and the nature of the nucleophile.

Under acidic conditions, the oxetane ring of 2-(oxetan-2-yl)morpholine can undergo proton-catalyzed ring-opening. The reaction is initiated by the protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack. While specific studies on 2-(oxetan-2-yl)morpholine are not extensively detailed in the provided results, the general mechanism for oxetanes involves the formation of a more reactive oxonium ion. This is followed by attack of a nucleophile, which could be the counter-ion of the acid or the solvent. researchgate.net For instance, 3,3-disubstituted oxetanes with an internal nucleophile, such as an alcohol or amine, are known to more readily ring-open under acidic conditions. nih.gov

The oxetane ring is susceptible to ring-opening by strong nucleophiles like Grignard reagents and alkoxides. researchgate.net Grignard reagents, being potent carbon-based nucleophiles, readily attack the less-substituted carbon of the oxetane ring in a manner analogous to an SN2 reaction. masterorganicchemistry.com This reaction results in the formation of a new carbon-carbon bond and the cleavage of a carbon-oxygen bond, leading to an alcohol after workup. masterorganicchemistry.com

Alkoxides can also initiate the ring-opening of oxetanes. For example, in the synthesis of oxetanes, the cyclization of halo-alcohols is often achieved using a base like potassium tert-butoxide (KOtBu). acs.org This indicates the reverse reaction, the ring-opening of an oxetane by an alkoxide, is also plausible under appropriate conditions.

The high ring strain of the oxetane ring is a primary driver for its reactivity. exlibrisgroup.comacs.org This "spring-loaded" nature facilitates transformations that relieve this strain, leading to more stable, open-chain structures. exlibrisgroup.comresearchgate.net The energy stored in the strained ring lowers the activation barrier for ring-opening reactions with nucleophiles, electrophiles, and even radical species. exlibrisgroup.com This principle is fundamental to the synthetic utility of oxetanes, allowing for the construction of more complex molecules. acs.org The reactivity is not solely dependent on strain release but is also influenced by the substitution pattern on the ring. exlibrisgroup.com

Electrophilic Attack on the Oxetane Ring

While nucleophilic attack is more common, the oxetane ring can also be subject to electrophilic attack. The oxygen atom, with its lone pairs of electrons, can act as a Lewis base. acs.org For instance, oxetan-3-ols have been shown to act as 1,2-bis-electrophiles in the presence of a Brønsted acid, where the acid promotes the formation of an oxetane carbocation. acs.org This cation then readily reacts with a nucleophile. acs.org

Functionalization of the Intact Oxetane Ring

Recent advances have focused on the functionalization of the oxetane ring while keeping it intact. nih.govcore.ac.uk This allows for the modification of the molecule's properties without losing the desirable characteristics imparted by the oxetane moiety, such as increased polarity and three-dimensionality. nih.gov One strategy involves the lithiation of the oxetane ring, which can then be reacted with various electrophiles to introduce new functional groups. core.ac.uk

Site-Selective Deprotonation and Subsequent Electrophilic Trapping

The presence of the morpholine (B109124) ring is expected to influence the regioselectivity of deprotonation on the oxetane moiety. The protons on the carbon atom adjacent to both the oxetane oxygen and the morpholine nitrogen (C2) are predicted to be the most acidic due to the inductive effects of both heteroatoms.

Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), would likely lead to selective deprotonation at the C2 position. The resulting lithiated intermediate could then be trapped by a variety of electrophiles, providing a route to 2-substituted-2-(oxetan-2-yl)morpholine derivatives.

Table 1: Predicted Products of Electrophilic Trapping of Deprotonated 2-(Oxetan-2-yl)morpholine

| Electrophile (E+) | Predicted Product |

| Alkyl Halide (R-X) | 2-Alkyl-2-(oxetan-2-yl)morpholine |

| Aldehyde (RCHO) | 2-(1-Hydroxyalkyl)-2-(oxetan-2-yl)morpholine |

| Ketone (RCOR') | 2-(1-Hydroxy-1-alkylalkyl)-2-(oxetan-2-yl)morpholine |

| Carbon Dioxide (CO₂) | 2-(Oxetan-2-yl)morpholine-2-carboxylic acid |

| Disulfide (RSSR) | 2-(Alkylthio)-2-(oxetan-2-yl)morpholine |

Note: The stereochemical outcome of these reactions would require experimental investigation.

Radical-Mediated Functionalizations

Radical reactions offer an alternative strategy for the functionalization of the oxetane ring. The generation of a radical at the C2 position could be achieved through various methods, such as hydrogen atom abstraction by a photochemically or thermally generated radical initiator. This radical intermediate could then participate in addition reactions or be trapped by radical scavengers. For instance, a photoredox-catalyzed decarboxylative coupling could be envisioned if a carboxylic acid derivative of 2-(oxetan-2-yl)morpholine were available.

Morpholine Ring Reactivity

The morpholine moiety provides a nucleophilic nitrogen center and sites for further substitution.

Nitrogen-Centered Nucleophilicity Studies and Protonation Behavior

The nitrogen atom of the morpholine ring is expected to exhibit nucleophilic character, allowing it to react with various electrophiles. The pKa of the conjugate acid of 2-(oxetan-2-yl)morpholine would provide a quantitative measure of its basicity. While no experimental pKa value is available, it is likely to be slightly lower than that of morpholine itself due to the electron-withdrawing effect of the adjacent oxetane ring.

Alkylation, acylation, and arylation at the nitrogen atom are all plausible transformations. For example, reaction with an alkyl halide in the presence of a non-nucleophilic base would yield the corresponding N-alkylated quaternary ammonium (B1175870) salt.

Substitution and Condensation Reactions on the Morpholine Moiety

While the morpholine ring itself is generally stable, functionalization of the carbon atoms is less common without prior activation. However, condensation reactions involving the secondary amine are a possibility. For instance, a Mannich-type reaction could potentially occur with formaldehyde (B43269) and a suitable carbon acid. More common would be reactions that leverage the nucleophilicity of the nitrogen, as described above.

Rearrangement Pathways and Ring Expansion Reactions

The strained oxetane ring is susceptible to rearrangement and ring-opening reactions, which can lead to the formation of larger, more stable heterocyclic systems.

Lewis acid or Brønsted acid catalysis could promote the ring opening of the oxetane. In the case of 2-(oxetan-2-yl)morpholine, intramolecular attack by the morpholine oxygen or nitrogen following ring activation could lead to ring-expanded products, such as seven-membered rings containing both nitrogen and two oxygen atoms. The specific outcome would depend on the reaction conditions and the nature of the catalyst employed.

Another possibility is a rearrangement initiated by the formation of an oxonium ion at the oxetane oxygen, which could be followed by a hydride or alkyl shift, potentially leading to a rearranged carbon skeleton. The specific pathways and the stability of the resulting products would require detailed computational and experimental studies.

Advanced Spectroscopic and Spectrometric Characterization of 2 Oxetan 2 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 2-(Oxetan-2-yl)morpholine in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments is employed to assign all proton and carbon signals and to establish the molecule's connectivity and stereochemistry. nih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular framework of 2-(Oxetan-2-yl)morpholine.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom's chemical shift based on the chemical shift of the proton(s) attached to it.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range correlations between protons and carbons, typically over two or three bonds. This is vital for connecting the molecular fragments. For instance, correlations would be expected between the proton at the C2 position of the morpholine (B109124) ring and the carbons of the oxetane (B1205548) ring, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is essential for determining the relative stereochemistry and preferred conformation of the molecule. nih.gov

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for 2-(Oxetan-2-yl)morpholine.

| Atom Position | Expected ¹³C δ (ppm) | Expected ¹H δ (ppm) (Multiplicity) | Key HMBC Correlations (from ¹H to ¹³C) |

| Morpholine C2 | ~65-75 | ~4.0-4.5 (m) | Oxetane C2', Oxetane C4', Morpholine C3, Morpholine C6 |

| Morpholine C3, C5 | ~45-55 | ~2.7-3.2 (m) | Morpholine C2, Morpholine C5/C3, Morpholine C6 |

| Morpholine C6 | ~65-75 | ~3.6-4.0 (m) | Morpholine C2, Morpholine C5 |

| Morpholine NH | ~1.5-2.5 (br s) | — | Morpholine C2, Morpholine C6 |

| Oxetane C2' | ~75-85 | ~4.8-5.2 (m) | Morpholine C2, Oxetane C3', Oxetane C4' |

| Oxetane C3' | ~25-35 | ~2.4-2.8 (m) | Oxetane C2', Oxetane C4' |

| Oxetane C4' | ~65-75 | ~4.4-4.8 (m) | Oxetane C2', Oxetane C3' |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and other experimental conditions. Multiplicity (m) refers to multiplet, (br s) to broad singlet.

The relative stereochemistry at the C2 position of the morpholine ring and the C2' position of the oxetane ring can be determined through detailed analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effects (NOEs). nih.govbeilstein-journals.org

J-coupling Analysis: The magnitude of the ³JHH coupling constants between adjacent protons provides information about the dihedral angle between them, which is related to the conformation of the rings. The morpholine ring typically adopts a chair conformation. stackexchange.com The coupling constants of the proton at C2 with the adjacent protons on C3 and the oxetane ring can help define the preferred orientation of the oxetane substituent (axial vs. equatorial).

NOE Analysis: NOESY experiments provide direct evidence of through-space proximity. For example, an NOE between the proton at the morpholine C2 position and specific protons on the oxetane ring would confirm their spatial relationship, allowing for the assignment of relative stereochemistry as either cis or trans. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition and molecular formula of 2-(Oxetan-2-yl)morpholine (C₇H₁₃NO₂). The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different atomic compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the molecule's fragmentation patterns. By inducing fragmentation of the protonated molecular ion [M+H]⁺, characteristic product ions are generated that provide structural information. The fragmentation of 2-(Oxetan-2-yl)morpholine would likely involve characteristic cleavages of the morpholine and oxetane rings. libretexts.orgnih.gov

Expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the morpholine ring is a common pathway for amines. libretexts.org

Ring-opening: Fragmentation of the oxetane or morpholine ring can occur, often initiated by cleavage adjacent to the heteroatoms.

Loss of small neutral molecules: Elimination of molecules like H₂O or C₂H₄O can also be observed.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Possible Neutral Loss | Inferred Structural Fragment |

| 144.0970 [M+H]⁺ | 114.0862 | CH₂O | Fragment from cleavage and rearrangement of the oxetane moiety |

| 144.0970 [M+H]⁺ | 86.0600 | C₃H₆O₂ | Represents the protonated morpholine ring after loss of the oxetane substituent |

| 144.0970 [M+H]⁺ | 58.0651 | C₄H₇NO | Represents the protonated oxetane substituent |

| 86.0600 | 57.0444 | C₂H₅N | Further fragmentation of the morpholine ring |

Note: The m/z values are calculated for the monoisotopic masses and represent plausible fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in 2-(Oxetan-2-yl)morpholine and offers insights into its conformational properties. researchgate.net

The spectra would be characterized by vibrational modes corresponding to the amine, ether, and alkane functionalities of the molecule.

N-H vibrations: A stretching band in the region of 3300-3500 cm⁻¹ would confirm the secondary amine.

C-H vibrations: Stretching bands for the methylene (B1212753) (CH₂) groups would appear just below 3000 cm⁻¹.

C-O vibrations: Strong C-O stretching bands, characteristic of the ether linkages in both the morpholine and oxetane rings, would be prominent in the 1050-1250 cm⁻¹ region.

C-N vibrations: C-N stretching vibrations are typically found in the 1000-1200 cm⁻¹ range.

Conformational analysis of the morpholine ring is possible as different conformers (e.g., chair with axial N-H vs. equatorial N-H) can give rise to distinct vibrational frequencies. nih.gov The study of these spectra, often aided by computational calculations like Density Functional Theory (DFT), can help determine the most stable conformer of the molecule. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Secondary Amine |

| C-H Stretch (sp³) | 2850 - 3000 | Alkane CH₂ |

| C-O-C Stretch (asymm) | 1050 - 1250 | Ether (Morpholine) |

| C-O-C Stretch (symm) | 1070 - 1150 | Ether (Oxetane) |

| C-N Stretch | 1000 - 1200 | Aliphatic Amine |

| CH₂ Bend (Scissoring) | 1440 - 1480 | Alkane CH₂ |

| N-H Bend | 1550 - 1650 | Secondary Amine |

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

Should a suitable single crystal of 2-(Oxetan-2-yl)morpholine be obtained, single-crystal X-ray crystallography would provide the most definitive and precise structural information in the solid state. nih.gov This technique determines the three-dimensional arrangement of atoms in the crystal lattice with high precision.

The resulting crystal structure would confirm:

Unambiguous Connectivity: The exact bonding arrangement of all atoms.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Solid-State Conformation: The exact conformation of both the morpholine (e.g., chair) and oxetane rings, and the precise dihedral angle between the two rings.

Relative Stereochemistry: An unambiguous assignment of the relative stereochemistry at the chiral centers.

Intermolecular Interactions: Details of how the molecules pack in the crystal, including any hydrogen bonding involving the morpholine N-H group and the oxygen atoms.

This solid-state information is complementary to the solution-state data obtained from NMR and provides a complete picture of the molecule's structural characteristics.

Computational and Theoretical Studies of 2 Oxetan 2 Yl Morpholine Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For 2-(oxetan-2-yl)morpholine, these calculations can predict molecular orbital energies, charge distributions, and the energetics of chemical reactions, providing a microscopic understanding of its behavior.

The electronic structure of 2-(oxetan-2-yl)morpholine is characterized by the interplay of the strained oxetane (B1205548) ring and the electron-rich morpholine (B109124) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity.

Theoretical studies on analogous N-substituted morpholines indicate that the HOMO is typically localized on the morpholine nitrogen atom, reflecting its nucleophilic character. For morpholine itself, the HOMO consists of the nonbonding orbital of the nitrogen atom rsc.orgresearchgate.net. The presence of the oxetane ring as a substituent is expected to modulate the energy of this orbital. The electron-withdrawing inductive effect of the oxetane's oxygen atom could slightly lower the HOMO energy, thereby influencing the basicity and nucleophilicity of the morpholine nitrogen.

Conversely, the LUMO is anticipated to be distributed across the C-O bonds of the strained oxetane ring. The inherent ring strain of oxetane, with a strain energy of approximately 106 kJ·mol⁻¹, makes these bonds susceptible to nucleophilic attack acs.org. This suggests that the oxetane moiety is the primary electrophilic site in the molecule.

A hypothetical molecular orbital energy diagram and the resulting energy gap (ΔE = ELUMO - EHOMO) can provide insights into the molecule's kinetic stability and electronic transitions. A larger energy gap generally implies higher stability and lower reactivity.

| Property | Description | Predicted Location/Characteristic |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Primarily localized on the morpholine nitrogen; energy is influenced by the inductive effect of the oxetane ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Primarily localized on the antibonding orbitals of the C-O bonds within the oxetane ring. |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and electronic transitions | Expected to be significant, indicating reasonable kinetic stability. |

Computational studies can map out the potential energy surfaces for reactions involving 2-(oxetan-2-yl)morpholine, identifying transition states and calculating activation energies. A key reaction pathway for this molecule is the acid-catalyzed ring-opening of the oxetane moiety.

Theoretical investigations into the ring-opening of oxetanes have shown that the mechanism is highly dependent on the reaction conditions and the nature of the nucleophile researchgate.netmagtech.com.cn. Under acidic conditions, protonation of the oxetane oxygen is the initial step, followed by nucleophilic attack. The regioselectivity of this attack is a crucial aspect that can be elucidated through transition state analysis.

For 2-(oxetan-2-yl)morpholine, the intramolecular morpholine nitrogen could act as a nucleophile, leading to ring-expansion or rearrangement products. Alternatively, an external nucleophile could attack one of the oxetane carbons. Density Functional Theory (DFT) calculations can be employed to determine the relative energies of the transition states for these competing pathways, thereby predicting the major product.

| Reaction Step | Description | Predicted Energetic Feature |

|---|---|---|

| Protonation | Protonation of the oxetane oxygen | Exothermic and rapid |

| Nucleophilic Attack (C2) | Attack at the more substituted carbon of the oxetane | Higher activation energy due to steric hindrance |

| Nucleophilic Attack (C4) | Attack at the less substituted carbon of the oxetane | Lower activation energy, likely the kinetically favored pathway |

| Transition State | Highest energy point along the reaction coordinate | Characterized by elongated C-O bonds in the oxetane ring |

Conformational Analysis and Dynamics

The oxetane ring is not perfectly planar and exhibits a puckered conformation to relieve ring strain acs.org. The degree of puckering can be influenced by substituents. For a 2-substituted oxetane, the substituent can adopt either an axial or an equatorial position, with the equatorial position generally being more stable to minimize steric interactions.

The morpholine ring typically adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations. In N-substituted morpholines, the substituent on the nitrogen can be either axial or equatorial. However, in the case of 2-(oxetan-2-yl)morpholine, the substituent is on a carbon atom. The oxetanyl group at the C2 position of the morpholine ring will have a preference for the equatorial position to avoid 1,3-diaxial interactions.

The introduction of substituents on either the oxetane or the morpholine ring can significantly alter the conformational landscape of 2-(oxetan-2-yl)morpholine. For instance, a bulky substituent on the oxetane ring would likely increase the ring's puckering angle acs.org.

A substituent on the morpholine nitrogen would introduce an additional conformational element. The preference for an axial or equatorial orientation of this N-substituent would depend on its size and electronic properties. Furthermore, substituents on the carbon atoms of the morpholine ring can influence the stability of the chair conformation and potentially lead to the adoption of alternative conformations. The presence of substituents can also impact the rotational barrier around the C-N bond connecting the two rings, affecting the relative orientation of the oxetane and morpholine moieties.

| Structural Feature | Preferred Conformation | Reasoning |

|---|---|---|

| Oxetane Ring | Puckered | Relief of ring strain |

| Morpholine Ring | Chair | Minimization of torsional and steric strain |

| Oxetanyl group at C2 of Morpholine | Equatorial | Avoidance of 1,3-diaxial interactions |

Mechanistic Investigations of Synthetic Transformations

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like 2-(oxetan-2-yl)morpholine. Theoretical studies can provide detailed insights into the reaction pathways, intermediates, and transition states involved in its formation.

The synthesis of 2-substituted morpholines can be achieved through various routes, including the cyclization of amino alcohols or the alkylation of pre-existing morpholine scaffolds chemrxiv.orgorganic-chemistry.org. One plausible synthetic route to 2-(oxetan-2-yl)morpholine could involve the reaction of a 2-halo-oxetane with morpholine.

DFT calculations could be used to model this SN2 reaction. The calculations would likely show a concerted mechanism where the morpholine nitrogen attacks the carbon bearing the halogen, and the halide ion departs simultaneously. The transition state would feature a pentacoordinate carbon atom. The calculated activation energy for this step would provide an estimate of the reaction rate.

Another potential synthetic approach is the reaction of an oxetane-containing epoxide with an appropriate amine precursor, followed by cyclization. Computational modeling of such multi-step syntheses can help in optimizing reaction conditions and predicting potential side products. For instance, theoretical studies on the ring-opening of oxetanes with amines can shed light on the regioselectivity and stereoselectivity of such transformations researchgate.net.

Role As a Structural Motif and Synthetic Intermediate in Chemical Research

Design and Synthesis of Novel Molecular Scaffolds for Chemical Exploration

The 2-(oxetan-2-yl)morpholine moiety is increasingly utilized in the design of novel molecular scaffolds aimed at expanding the accessible chemical space for drug discovery. The morpholine (B109124) ring is a common structural component in many approved drugs, valued for its favorable pharmacokinetic profile. nih.gov The incorporation of an oxetane (B1205548) provides a means to modulate properties such as solubility, lipophilicity, and metabolic stability. acs.orgnih.gov

Researchers focus on creating diverse libraries of compounds by functionalizing both the morpholine and oxetane rings. Synthetic strategies often involve the coupling of pre-formed oxetane building blocks with morpholine precursors or vice versa. nih.gov For example, a piperazine-oxetane combination has been used as a more metabolically stable isostere for morpholine, demonstrating the utility of replacing or augmenting traditional scaffolds with oxetane-containing structures to improve drug-like properties. nih.gov

Key synthetic approaches for generating these novel scaffolds include:

Annulation of 1,2-amino alcohols: A common route to morpholine synthesis that can be adapted to include oxetane-substituted starting materials. chemrxiv.org

[3+3] Annulation Reactions: These methods provide rapid access to fused bicyclic morpholine systems, which can incorporate oxetane functionalities. researchgate.net

Diversity-Oriented Synthesis (DOS): This approach allows for the creation of large collections of structurally diverse small molecules from a common starting point, enabling broad exploration of the chemical space around the oxetane-morpholine core. researchgate.net

The table below summarizes examples of scaffold modifications and their impact on molecular properties.

| Scaffold Modification | Synthetic Strategy | Impact on Properties | Reference |

| Spirocyclic Oxetane Introduction | Multi-step synthesis from 1,3-diols | Increased aqueous solubility, decreased lipophilicity | acs.org |

| Piperazine-Oxetane Isostere | Exchange of morpholine for piperazine-oxetane | Increased metabolic stability, reduced planarity | nih.gov |

| Fused Bicyclic Morpholines | Transition-metal-free [3+3] annulation | Rapid access to complex, rigid scaffolds | researchgate.net |

Contribution to Conformational Control in Organic Structures

The key contributions to conformational control include:

Increased Three-Dimensionality: The sp³-hybridized carbons of the oxetane ring enhance the molecule's spatial complexity, moving away from flat, two-dimensional structures. nih.gov This can improve binding affinity and selectivity.

Basicity Modulation: The electron-withdrawing effect of the oxetane's oxygen atom can reduce the basicity (pKa) of a nearby nitrogen atom, such as the one in the morpholine ring. This can be strategically used to fine-tune the ionization state of a molecule under physiological conditions. nih.gov

In the well-known natural product Paclitaxel, the oxetane ring is thought to act as a conformational lock, rigidifying the structure for its biological activity. acs.orgnih.gov Similarly, in synthetic compounds, the oxetane in 2-(oxetan-2-yl)morpholine can restrict rotation and fix the relative orientation of the two heterocyclic rings, giving access to unexplored chemical space and potentially more potent compounds. nih.gov

Strategic Incorporation into Complex Molecule Construction via General Organic Synthesis

The 2-(oxetan-2-yl)morpholine unit is a valuable building block in the synthesis of more complex molecules, including natural products and novel pharmaceutical agents. acs.orge3s-conferences.org Its utility stems from the unique reactivity of the strained oxetane ring and the synthetic versatility of the morpholine moiety.

Oxetane as a Reactive Intermediate: The ring strain of oxetanes (approx. 106 kJ·mol⁻¹) makes them susceptible to ring-opening reactions, providing a pathway to introduce new functional groups. nih.gov This reactivity can be harnessed in a controlled manner:

Nucleophilic Ring-Opening: Under acidic or Lewis acidic conditions, the oxetane can be opened by various nucleophiles to generate 1,3-difunctionalized structures. This strategy is a key disconnection in retrosynthetic analysis. acs.org

Catalytic Cyclization Precursors: Oxetanes can serve as precursors to other heterocyclic systems. For instance, 3-amido oxetanes can undergo intramolecular cyclization to form 2-oxazolines, which are prevalent in natural products. nih.gov

Morpholine as a Synthetic Handle: The morpholine component provides a stable scaffold and a secondary amine that can be readily functionalized. nih.gov This allows for the attachment of additional molecular fragments through reactions such as N-alkylation or N-arylation, facilitating the construction of large, complex molecules. e3s-conferences.org

The following table illustrates synthetic transformations involving the oxetane moiety.

| Transformation | Reagents/Conditions | Product Type | Significance |

| Intramolecular Cyclization | In(OTf)₃ (catalyst) | 2-Oxazolines | Rapid access to natural product subunits |

| Nucleophilic Ring-Opening | Lewis Acids, Nucleophiles | 1,3-Diols or functionalized ethers | Controlled introduction of functionality |

| N-Arylation (of Morpholine) | Pd-catalyst, Base | N-Aryl morpholines | Attachment of diverse aromatic groups |

Exploration of Chemical Space with Oxetane-Morpholine Hybrid Structures

The combination of oxetane and morpholine motifs creates hybrid structures that occupy a unique and desirable region of chemical space. nih.govmdpi.com This strategy allows medicinal chemists to blend the properties of both rings to optimize molecules for specific biological targets. The oxetane contributes polarity and three-dimensionality without significantly increasing molecular weight, while the morpholine scaffold is a well-established component of bioactive compounds. nih.govnih.govresearchgate.net

Exploring this chemical space involves systematically varying the substitution patterns on both rings to generate libraries of analogues. nih.gov This allows for a detailed investigation of structure-activity relationships (SAR). Key advantages of these hybrid structures include:

Improved Physicochemical Properties: The oxetane's polarity can enhance aqueous solubility and metabolic stability while its steric bulk can shield metabolically vulnerable sites. acs.orgnih.gov

Bioisosteric Replacement: The oxetane ring is considered a bioisostere of the carbonyl and gem-dimethyl groups. nih.gov Substituting these groups with an oxetane can improve metabolic stability and solubility while maintaining or improving biological activity.

Access to Novel IP: The underexplored nature of many oxetane-containing scaffolds provides opportunities to create novel compounds with new intellectual property potential. acs.org

Research in this area focuses on creating new derivatives and evaluating their potential as inhibitors for targets like kinases, where precise three-dimensional arrangements are critical for activity. mdpi.comresearchgate.net

Potential Applications in Materials Science (e.g., Polymer Chemistry, Ionic Liquids)

While the primary application of 2-(oxetan-2-yl)morpholine and related structures is in medicinal chemistry, their unique chemical features suggest potential uses in materials science.

Polymer Chemistry: The strained nature of the oxetane ring makes it a suitable monomer for cationic ring-opening polymerization (CROP). mdpi.com This process can produce polyethers with functionalities determined by the substituents on the oxetane ring.

Poly(2-oxazoline)s: Although structurally different, the well-studied CROP of 2-oxazolines to form poly(2-oxazoline)s (PAOx) provides a model for what might be possible with oxetane-based monomers. mdpi.comsigmaaldrich.com PAOx are known for their biocompatibility and "stealth" properties, making them useful in biomedical applications like drug delivery. sigmaaldrich.com

Functional Polymers: A polymer derived from a morpholine-containing oxetane could incorporate the morpholine unit as a repeating side chain. This would create a polymer with unique properties, potentially influencing its solubility, thermal stability, or ability to coordinate with metal ions.

Ionic Liquids: The nitrogen atom of the morpholine ring can be quaternized to form an ammonium (B1175870) salt. If the resulting salt has a low melting point, it could function as an ionic liquid. The presence of the oxetane moiety on the cation could influence the physical properties of the ionic liquid, such as its viscosity, conductivity, and thermal stability. These materials have wide-ranging applications as solvents, electrolytes, and catalysts.

While dedicated research into 2-(oxetan-2-yl)morpholine for these specific material science applications is not yet widespread, the fundamental chemical properties of its constituent rings point to a promising area for future exploration.

Q & A

Q. What are the standard synthetic routes for 2-(Oxetan-2-yl)morpholine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling oxetane derivatives with morpholine precursors. For example, reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under mild conditions (room temperature, 1 hour) is effective for introducing the oxetane moiety . Acidic or basic workup (e.g., 1M LiOH in dioxane/water) may follow to isolate intermediates. Yield optimization requires careful control of stoichiometry, pH, and solvent polarity. Impurities often arise from incomplete reduction or side reactions; purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization is recommended. TLC monitoring (n-hexane:ethyl acetate, 9:1) ensures reaction progression .

Q. Which spectroscopic techniques are most reliable for characterizing 2-(Oxetan-2-yl)morpholine, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- NMR: Prioritize H and C NMR to confirm the morpholine ring (δ 2.5–3.5 ppm for N-CH2 protons) and oxetane moiety (δ 4.0–5.0 ppm for oxetane CH2). H-H COSY and HSQC help assign stereochemistry and coupling patterns.

- IR: Look for C-O-C stretches (~1100 cm) and N-H stretches (~3300 cm) if secondary amines are present.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragments corresponding to oxetane loss .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, molecular docking) predict the reactivity of 2-(Oxetan-2-yl)morpholine in biocatalytic or pharmaceutical applications?

Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites, aiding in understanding oxidative stability or enzyme interactions . Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to targets like GLP-1 receptors (as seen in related morpholine-oxetane derivatives ). For biocatalysis, simulate oxygen transfer kinetics using software like COPASI to optimize enzyme compatibility under low-oxygen conditions .

Q. What strategies resolve contradictions in pharmacological data for 2-(Oxetan-2-yl)morpholine derivatives, such as varying IC50_{50}50 values across studies?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH, ionic strength).

- Metabolic Stability Testing: Use liver microsomes to assess CYP450-mediated degradation, which may explain potency discrepancies .

- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the oxetane) using multivariate regression models. Public datasets like ChEMBL provide benchmarks for validation .

Q. How does the oxetane ring’s stereoelectronic profile influence the compound’s stability in oxidative biocatalytic environments?

Methodological Answer: The oxetane’s ring strain (higher than morpholine) increases susceptibility to ring-opening under acidic or oxidizing conditions. Use cyclic voltammetry to measure oxidation potentials and identify degradation pathways. Engineering enzymes (e.g., flavin-dependent monooxygenases) with hydrophobic active sites can shield the oxetane, as demonstrated in related systems . Oxygen transfer rates (OTR) in bioreactors should be maintained below critical thresholds (e.g., <10 mmol/L/h) to prevent undesired oxidation .

Experimental Design & Optimization

Q. What factorial design approaches optimize the synthesis of 2-(Oxetan-2-yl)morpholine for scalable production?

Methodological Answer: A Box-Behnken design evaluates three critical factors: temperature (20–40°C), catalyst loading (1–5 mol%), and solvent polarity (methanol to THF). Response Surface Methodology (RSM) models yield and purity, identifying interactions between variables. For example, higher temperatures may reduce reaction time but increase byproduct formation. Pilot-scale validation in continuous flow reactors improves reproducibility .

Q. How can researchers mitigate enzyme deactivation when using 2-(Oxetan-2-yl)morpholine in biocatalytic cascades?

Methodological Answer:

- Immobilization: Encapsulate enzymes in silica matrices or cross-linked enzyme aggregates (CLEAs) to reduce solvent exposure.

- Cofactor Engineering: Supplement NADPH regenerating systems (e.g., glucose dehydrogenase) to maintain redox balance during oxidation .

- In-situ Product Removal (ISPR): Use adsorbent resins (e.g., XAD-16N) to sequester inhibitory byproducts .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response curves of 2-(Oxetan-2-yl)morpholine in receptor-binding assays?

Methodological Answer: Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism:

Bootstrap resampling (1000 iterations) calculates 95% confidence intervals for EC. Outliers are identified via Grubbs’ test (α=0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.